2,2-dimethyl-5-oxo-N-(4-(pyridin-2-yl)thiazol-2-yl)tetrahydrofuran-3-carboxamide

Pim kinase inhibition Kinase hinge binder Thiazole SAR

2,2-Dimethyl-5-oxo-N-(4-(pyridin-2-yl)thiazol-2-yl)tetrahydrofuran-3-carboxamide (molecular formula C₁₅H₁₅N₃O₃S; MW 317.4 g/mol) is a heterocyclic carboxamide belonging to the thiazolecarboxamide class. It incorporates a 2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide (γ-butyrolactone amide) moiety linked to a 4-(pyridin-2-yl)thiazol-2-yl group.

Molecular Formula C15H15N3O3S
Molecular Weight 317.4 g/mol
Cat. No. B12176390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-dimethyl-5-oxo-N-(4-(pyridin-2-yl)thiazol-2-yl)tetrahydrofuran-3-carboxamide
Molecular FormulaC15H15N3O3S
Molecular Weight317.4 g/mol
Structural Identifiers
SMILESCC1(C(CC(=O)O1)C(=O)NC2=NC(=CS2)C3=CC=CC=N3)C
InChIInChI=1S/C15H15N3O3S/c1-15(2)9(7-12(19)21-15)13(20)18-14-17-11(8-22-14)10-5-3-4-6-16-10/h3-6,8-9H,7H2,1-2H3,(H,17,18,20)
InChIKeyIKUKUQXIJZJZTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Dimethyl-5-oxo-N-(4-(pyridin-2-yl)thiazol-2-yl)tetrahydrofuran-3-carboxamide – Compound Class and Procurement-Relevant Characteristics


2,2-Dimethyl-5-oxo-N-(4-(pyridin-2-yl)thiazol-2-yl)tetrahydrofuran-3-carboxamide (molecular formula C₁₅H₁₅N₃O₃S; MW 317.4 g/mol) is a heterocyclic carboxamide belonging to the thiazolecarboxamide class. It incorporates a 2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide (γ-butyrolactone amide) moiety linked to a 4-(pyridin-2-yl)thiazol-2-yl group. This scaffold falls within the broad genus of thiazole and pyridine carboxamide derivatives claimed as Pim kinase inhibitors by Incyte Corporation [1]. The compound is structurally related to the INCB053914 chemotype, a clinical-stage pan-PIM kinase inhibitor, and shares the critical N-(4-(pyridin-2-yl)thiazol-2-yl) pharmacophore that mediates hinge-region binding to the Pim kinase ATP pocket [2]. The γ-butyrolactone carboxamide moiety distinguishes it from simpler aryl or heteroaryl carboxamides in the same patent family by introducing a saturated oxygen-containing ring with a ketone, which may influence conformational constraint, solubility, and metabolic stability relative to fully aromatic or non-oxygenated analogs.

Why Generic Substitution Fails for 2,2-Dimethyl-5-oxo-N-(4-(pyridin-2-yl)thiazol-2-yl)tetrahydrofuran-3-carboxamide


Thiazolecarboxamides with the 4-(pyridin-2-yl)thiazol-2-yl motif cannot be interchanged without careful consideration, because Pim kinase inhibition potency and isoform selectivity are exquisitely sensitive to the nature of the carboxamide acyl group [1]. Within the Incyte patent family, replacement of the 2,2-dimethyl-5-oxotetrahydrofuran-3-carbonyl group with a simple benzamide, nicotinamide, or furan-2-carboxamide results in >100-fold shifts in Pim1 IC₅₀ (class-level inference from disclosed SAR tables in US 9,550,765 and US 10,265,307) [2]. Furthermore, the γ-butyrolactone carbonyl and the gem-dimethyl substitution create a sterically constrained, non-planar topology that is absent in flat aromatic carboxamides, potentially altering both target binding kinetics and off-target kinase selectivity profiles. The evidence below quantifies where possible the differentiation of this compound from its closest commercially available analogs.

Quantitative Differentiation Evidence for 2,2-Dimethyl-5-oxo-N-(4-(pyridin-2-yl)thiazol-2-yl)tetrahydrofuran-3-carboxamide vs. Closest Analogs


Pim Kinase Pharmacophore Integrity: Pyridin-2-yl vs. 4,5-Dimethyl Thiazole Substitution

The 4-(pyridin-2-yl) substituent on the thiazole ring provides a critical hydrogen bond acceptor (pyridine nitrogen) for Pim kinase hinge-region binding, a feature absent in the analog N-(4,5-dimethylthiazol-2-yl)-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide. In the Incyte Pim inhibitor patent series, compounds bearing a 4-(pyridin-2-yl)thiazol-2-yl group consistently exhibit nanomolar to sub-nanomolar Pim1 inhibition, whereas the corresponding 4,5-dimethylthiazol-2-yl analogs lose this key hinge interaction and are expected to show substantially reduced kinase affinity (class-level inference from SAR trends in US 9,550,765) [1]. Quantitative head-to-head data for this exact pair is not publicly available; however, the mechanistic rationale is supported by X-ray co-crystal structures of related 4-(pyridin-2-yl)thiazole Pim inhibitors demonstrating the pyridine nitrogen–hinge hydrogen bond [2].

Pim kinase inhibition Kinase hinge binder Thiazole SAR

γ-Butyrolactone Carboxamide vs. Simple Aromatic Carboxamide: Conformational and Metabolic Stability Differentiation

The 2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide (γ-butyrolactone) moiety imposes significant conformational restriction compared to simple benzamide or nicotinamide analogs such as N-(4-(pyridin-2-yl)thiazol-2-yl)nicotinamide (WAY-638430) . The saturated tetrahydrofuran ring with gem-dimethyl substitution at position 2 restricts rotatable bonds (estimated 5 rotatable bonds for the target vs. 4 for WAY-638430) and creates a non-planar topology that may reduce CYP450-mediated oxidative metabolism compared to flat aromatic carboxamides. The lactone carbonyl (C5=O) provides an additional polar interaction site absent in non-oxygenated tetrahydrofuran analogs. Quantitative comparative metabolic stability data (e.g., human liver microsome t₁/₂) for this exact compound is not publicly available; this represents a class-level inference based on the established medicinal chemistry principle that saturated heterocycles with gem-dimethyl substitution generally exhibit improved metabolic stability over unsubstituted or aromatic counterparts [1].

Conformational constraint Metabolic stability Lactone carboxamide

Thiazole C2-Amide Linkage: Hydrogen Bond Donor/Acceptor Capacity vs. C4-Linked Thiazole Analogs

The carboxamide linkage at the C2 position of the thiazole ring (N-(thiazol-2-yl)carboxamide) enables a specific hydrogen bond donor–acceptor network that differs fundamentally from C4-linked thiazole carboxamides. In the target compound, the amide NH acts as a hydrogen bond donor and the thiazole N3 nitrogen serves as an acceptor, creating a bidentate interaction motif recognized by the Pim kinase hinge region [1]. Regioisomeric analogs with the carboxamide at the C4 position (e.g., 5-isopropyl-2-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)thiazole-4-carboxamide) present a reversed electronic topology that alters the hydrogen bond geometry. Within the Incyte Pim inhibitor patent series, C2-linked carboxamides are the preferred regioisomer for potent Pim1 inhibition; the C4-linked analogs generally show >10-fold potency loss in biochemical assays (class-level inference from US 10,265,307) [2]. Quantitative head-to-head data for the exact C2 vs. C4 pair involving the γ-butyrolactone moiety is not publicly available.

Thiazole regiochemistry H-bond network Kinase inhibitor design

Gem-Dimethyl Effect at Tetrahydrofuran C2: Conformational Preorganization and Metabolic Shielding

The 2,2-dimethyl substitution on the tetrahydrofuran ring exploits the gem-dimethyl (Thorpe-Ingold) effect to preorganize the γ-butyrolactone ring into a preferred bioactive conformation while simultaneously shielding the adjacent C3 carboxamide from metabolic hydrolysis [1]. The closest analog lacking gem-dimethyl substitution — a hypothetical 5-oxo-N-(4-(pyridin-2-yl)thiazol-2-yl)tetrahydrofuran-3-carboxamide (unsubstituted at C2) — would have greater conformational flexibility at the C2 position and reduced steric protection of the amide bond. Experimental quantification of this effect for the target compound is not available in the public domain; however, the gem-dimethyl effect is well-precedented in medicinal chemistry to enhance both potency (via reduction of entropic penalty upon binding) and metabolic stability (via steric shielding of adjacent hydrolytically labile groups) [2].

Gem-dimethyl effect Thorpe-Ingold effect Conformational preorganization

Recommended Application Scenarios for 2,2-Dimethyl-5-oxo-N-(4-(pyridin-2-yl)thiazol-2-yl)tetrahydrofuran-3-carboxamide Based on Differentiation Evidence


Pim Kinase Chemical Probe Development Requiring the 4-(Pyridin-2-yl)thiazol-2-yl Hinge-Binding Pharmacophore

This compound is most appropriate for research programs targeting Pim1, Pim2, or Pim3 kinases where the 4-(pyridin-2-yl)thiazol-2-yl moiety is required for hinge-region recognition, as supported by the Incyte Pim inhibitor patent family SAR [1]. It should be selected over 4,5-dimethylthiazol-2-yl analogs when kinase hinge binding is essential. Users should independently verify Pim isoform selectivity and cellular target engagement, as the Incyte patents report broad pan-Pim activity for structurally related compounds [2].

Structure-Activity Relationship (SAR) Studies Exploring γ-Butyrolactone Carboxamide Topology

The 2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide moiety provides a non-aromatic, sp³-rich, conformationally constrained acyl group that differs markedly from the benzamide and nicotinamide groups prevalent in commercial kinase inhibitor libraries. This compound serves as a key SAR probe for investigating the impact of saturated oxygen-containing heterocycle acyl groups on Pim kinase potency, selectivity, and physicochemical properties [1].

Metabolic Stability Benchmarking of Gem-Dimethyl-Containing Lactone Carboxamides

The gem-dimethyl substitution at the C2 position of the tetrahydrofuran ring provides steric shielding of the adjacent amide bond, which is predicted to confer resistance to amidase-mediated hydrolysis. This compound is suitable as a benchmark structure in metabolic stability panels (e.g., human liver microsome or hepatocyte assays) to evaluate the stability advantage of the gem-dimethyl-γ-butyrolactone motif relative to unsubstituted or aromatic carboxamide comparators [1].

C2-Thiazole Carboxamide Regiochemistry Reference Standard for Pim Inhibitor Library Design

The C2-attached carboxamide on the thiazole ring represents the optimal regioisomer for Pim kinase hinge binding, as inferred from the Incyte patent SAR [1]. This compound can be used as a positive control or reference standard when evaluating newly synthesized thiazolecarboxamide analogs, particularly to benchmark against C4-linked carboxamide regioisomers that are predicted to show reduced Pim1 affinity.

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